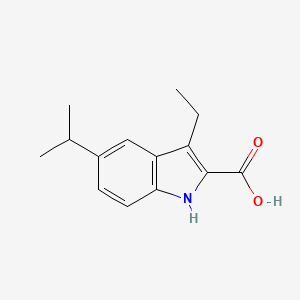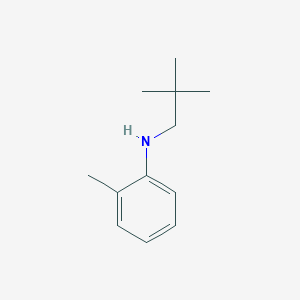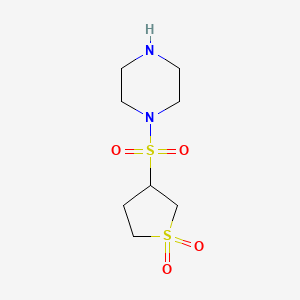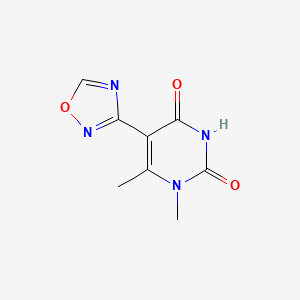
3-Cyclobutyl-3-(methoxymethyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclobutyl-3-(methoxymethyl)azetidine is a chemical compound with the molecular formula C9H17NO It is a four-membered nitrogen-containing heterocycle, which is an analogue of cyclobutane
Méthodes De Préparation
The synthesis of 3-Cyclobutyl-3-(methoxymethyl)azetidine involves several steps. One common method includes the reaction of cyclobutylamine with formaldehyde and methanol under specific conditions to form the desired azetidine ring. The reaction typically requires a base such as potassium carbonate (K2CO3) and is carried out in a solvent system like acetonitrile/methanol (9:1 ratio) at elevated temperatures (around 60°C) for a few hours .
Analyse Des Réactions Chimiques
3-Cyclobutyl-3-(methoxymethyl)azetidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Applications De Recherche Scientifique
3-Cyclobutyl-3-(methoxymethyl)azetidine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mécanisme D'action
The mechanism of action of 3-Cyclobutyl-3-(methoxymethyl)azetidine involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring is known to exhibit significant ring strain, which makes it reactive under certain conditions. This reactivity allows it to interact with various enzymes and receptors, potentially leading to biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
3-Cyclobutyl-3-(methoxymethyl)azetidine can be compared with other similar compounds such as azetidine, aziridine, and pyrrolidine:
Azetidine: Similar four-membered ring structure but without the cyclobutyl and methoxymethyl substituents.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain and reactivity.
Pyrrolidine: A five-membered nitrogen-containing ring with lower ring strain and different reactivity profile.
The uniqueness of this compound lies in its specific substituents and the balance of ring strain and stability, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C9H17NO |
|---|---|
Poids moléculaire |
155.24 g/mol |
Nom IUPAC |
3-cyclobutyl-3-(methoxymethyl)azetidine |
InChI |
InChI=1S/C9H17NO/c1-11-7-9(5-10-6-9)8-3-2-4-8/h8,10H,2-7H2,1H3 |
Clé InChI |
FYQOGJRSBQHDKP-UHFFFAOYSA-N |
SMILES canonique |
COCC1(CNC1)C2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13218186.png)




![4-{[3-(1,1-Difluoroethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methyloxan-4-ol](/img/structure/B13218221.png)

![Ethyl 2-[2-(4-fluorophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13218240.png)






